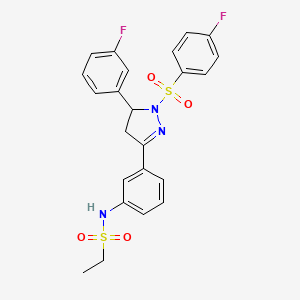

![molecular formula C18H26N4O2 B2917207 N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide CAS No. 440330-78-9](/img/structure/B2917207.png)

N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide” is a complex organic compound. It contains a triazine ring, which is a six-membered heterocyclic aromatic ring with three nitrogen atoms . The compound also has an amide functional group, which consists of a carbonyl group (C=O) attached to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Triazine derivatives often have a planar structure and can form multiple hydrogen bonds, contributing to their stability .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Triazine derivatives can undergo a variety of reactions, including rearrangement reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. In general, triazine derivatives exhibit positive energy content and densities subject to fused triazole and triazine framework and various functional groups .Scientific Research Applications

Acid-Degradable Epoxy Resins

Hexahydro-s-triazine (HT) derivatives, including those similar to N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide, have been studied for their application in acid-degradable epoxy resins. A study by You et al. (2017) in "ACS Sustainable Chemistry & Engineering" highlighted the use of such compounds as curing agents to prepare acid-degradable epoxy resin. These resins demonstrated high thermal and mechanical properties, comparable to those cured with commercial agents, and could be controllably degraded with strong acid stimuli, indicating potential in recyclable material applications (You et al., 2017).

Synthesis of Comb-Like Polymers

Research by Kunisada et al. (1990) in "Polymer Journal" explored the synthesis of new polymers from isopropenyl-1,3,5-triazines, which are structurally related to this compound. These compounds were used to synthesize comb-like polymers, demonstrating the potential of triazine derivatives in polymer chemistry. The study found that glass transition temperature of the polymers decreased with increasing carbon atoms in the alkyl side-chain, indicating their utility in tailoring polymer properties (Kunisada et al., 1990).

Corrosion Inhibition Studies

A study by Yadav et al. (2015) in the "Journal of Molecular Liquids" investigated the corrosion inhibition of N80 steel using synthesized triazine derivatives, akin to this compound. The inhibitors displayed mixed-type behavior and were effective in inhibiting steel corrosion in an acidic medium, showcasing the application of triazine derivatives in corrosion inhibition (Yadav et al., 2015).

Biodegradation Studies

Research on the biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) by McCormick et al. (1981) in "Applied and Environmental Microbiology" provides insights relevant to this compound. The study found that the biodegradation of RDX, a triazine derivative, occurs under anaerobic conditions, yielding various products, including noncyclic degradation products. This suggests the potential biodegradability of related triazine compounds, which could be relevant for environmental applications and waste management (McCormick et al., 1981).

Metal-Organic Frameworks (MOFs) and Gas Adsorption

A study by Ma et al. (2009) in "Inorganic Chemistry" discussed the synthesis of microporous lanthanide metal-organic frameworks (MOFs) using a triazine-based ligand. These MOFs showed selective adsorption of gases like hydrogen and oxygen, indicating the potential use of triazine derivatives in gas storage and separation technologies (Ma et al., 2009).

Mechanism of Action

Target of Action

The primary targets of N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning .

Mode of Action

This compound interacts with both AChE and BuChE, inhibiting their activity . The docking study demonstrated that the compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .

Biochemical Pathways

By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can have various downstream effects, potentially improving cognitive function in conditions like Alzheimer’s disease .

Result of Action

The inhibition of AChE and BuChE results in increased acetylcholine levels, which can enhance cognitive function . The compound also showed significant neuroprotective activity against H2O2-induced oxidative stress .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-methylbutyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c1-14(2)11-12-19-17(23)10-4-3-7-13-22-18(24)15-8-5-6-9-16(15)20-21-22/h5-6,8-9,14H,3-4,7,10-13H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMIGHOPRPBTNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/no-structure.png)

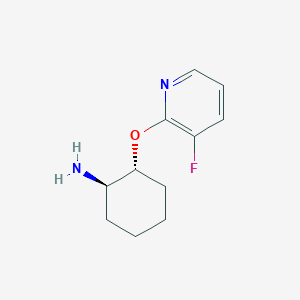

![2-Chloro-N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]pyridine-3-carboxamide](/img/structure/B2917128.png)

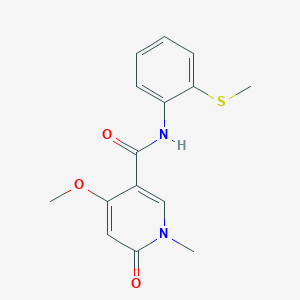

![Cyclopropyl(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2917137.png)

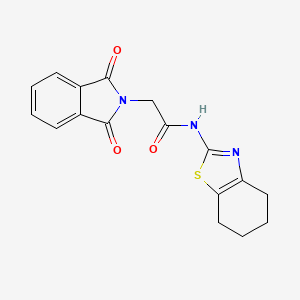

![2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2917138.png)

![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride](/img/structure/B2917140.png)

![1-(4-fluorophenyl)-3-methyl-4-oxo-N-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2917141.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2917142.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2917146.png)

![(Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2917147.png)